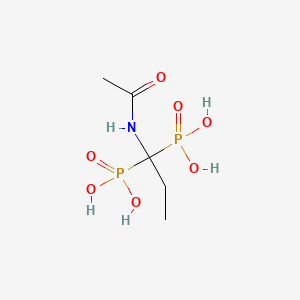
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)
Descripción general
Descripción
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) is a phosphonic acid derivative that has garnered significant attention in scientific research due to its diverse range of applications. This compound is known for its unique chemical structure and properties, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Análisis De Reacciones Químicas
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific reaction pathway. The major products formed from these reactions vary based on the reagents and conditions employed.
Aplicaciones Científicas De Investigación
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) has a wide range of scientific research applications. It is used in chemistry for its unique reactivity and properties. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its potential therapeutic applications. Additionally, the compound finds use in various industrial processes due to its chemical properties.
Mecanismo De Acción
The mechanism of action of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) involves its interaction with specific molecular targets and pathways. As a bisphosphonate, it inhibits osteoclastic bone resorption by attaching to hydroxyapatite binding sites on bony surfaces. This impairs the ability of osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Additionally, bisphosphonates reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and promoting osteoclast apoptosis .
Comparación Con Compuestos Similares
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) can be compared with other similar compounds, such as alendronate, neridronate, ibandronate, pamidronate, risedronate, and zoledronic acid. These compounds also belong to the bisphosphonate class and share similar mechanisms of action. each compound has unique properties and applications that distinguish it from others .
List of Similar Compounds::- Alendronate
- Neridronate
- Ibandronate
- Pamidronate
- Risedronate
- Zoledronic acid
Propiedades
IUPAC Name |
(1-acetamido-1-phosphonopropyl)phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO7P2/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFORMDAHVCCVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


dimethylsilane](/img/structure/B3153064.png)
![4-[(2-Chloropropanoyl)amino]benzamide](/img/structure/B3153072.png)


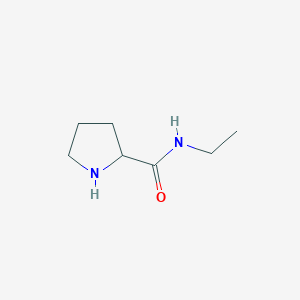
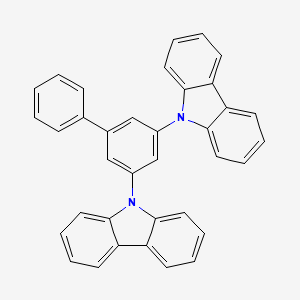
![2-Azabicyclo[2.2.2]octan-5-ol hydrochloride](/img/structure/B3153097.png)

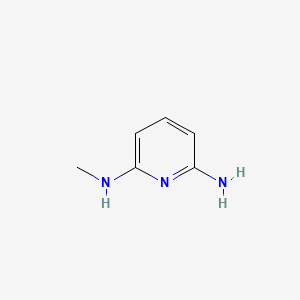
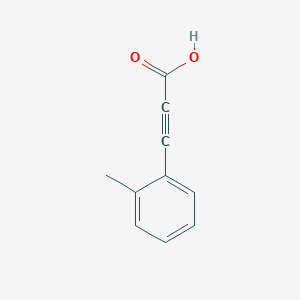
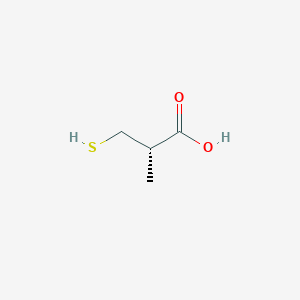
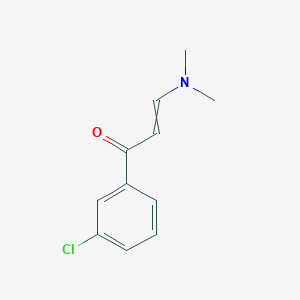
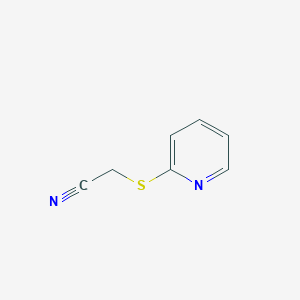
![9-Methyl-9H-pyrido[3,4-B]indole hydrochloride](/img/structure/B3153153.png)
